molecular formula C25H29F2N7O4S B610003 [(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid CAS No. 2140301-96-6

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid

Cat. No.: B610003
CAS No.: 2140301-96-6
M. Wt: 561.6 g/mol
InChI Key: FAKGOYNHHHOTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brepocitinib tosylate is a chemical compound known for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. It is a dual inhibitor of tyrosine kinase 2 and Janus kinase 1, which are enzymes involved in the signaling pathways of various cytokines. This dual inhibition is expected to provide greater efficacy in treating inflammatory conditions compared to agents that inhibit either enzyme alone .

Scientific Research Applications

Brepocitinib tosylate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

PF-06700841 tosylate is a potent dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) . These kinases play crucial roles in the signaling pathways of various cytokines and growth factors that are important for immune responses and cell growth .

Mode of Action

PF-06700841 tosylate prevents interleukin 23 (IL-23) signaling through the inhibition of TYK2 and JAK1 . It selectively inhibits IFN-α/STAT3 signaling over erythropoietin/STAT5 signaling in human whole blood .

Biochemical Pathways

The inhibition of JAK1 and TYK2 by PF-06700841 tosylate disrupts the signaling pathways of proinflammatory cytokines, including IL-23 . This disruption leads to a reduction in the production of these cytokines, thereby reducing inflammation .

Pharmacokinetics

Single doses of PF-06700841 tosylate are rapidly absorbed, with peak plasma concentrations reached within 1 hour . The exposure is proportional up to 100 mg, and the mean half-life ranges from 3.8 to 7.5 hours . On day 10 of multiple ascending doses (MAD), plasma concentrations peaked at ≤1.5 hours post-dose (10-175 mg once daily). The elimination half-life was 4.9-10.7 hours, and steady state was reached by day 8 .

Result of Action

PF-06700841 tosylate has been shown to be generally effective and well-tolerated in patients with moderate-to-severe plaque psoriasis . It led to statistically significant decreases in the Psoriasis Area and Severity Index (PASI) at week 12 compared with placebo in five treatment groups . The greatest change from baseline was observed in the 30-mg once daily continuous treatment group .

Safety and Hazards

PF-06700841 tosylate is for research use only and not for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Biochemical Analysis

Biochemical Properties

PF-06700841 tosylate interacts with JAK1 and TYK2 enzymes, inhibiting their activity . The IC50 values for JAK1 and TYK2 are 17 nM and 23 nM, respectively . It also inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively .

Cellular Effects

PF-06700841 tosylate has been shown to have significant effects on various types of cells and cellular processes. It directly suppresses TYK2-dependent IL-12 and IL-23 signaling and JAK1-dependent signaling in cells expressing these signaling molecules, including T cells and keratinocytes . It has been observed to reduce skin inflammation in plaque psoriasis .

Molecular Mechanism

PF-06700841 tosylate exerts its effects at the molecular level by inhibiting the activity of JAK1 and TYK2 . These enzymes are involved in the signaling pathways of multiple cytokines, including IFN, IL-6, IL-12, IL-21, IL-22, and IL-23 . By inhibiting these enzymes, PF-06700841 tosylate disrupts the signaling pathways, leading to a reduction in the production of these cytokines .

Temporal Effects in Laboratory Settings

It has been reported that reductions in IL-17A, IL-17F, and IL-12B mRNA were observed as early as 2 weeks and approximately 70% normalization of lesional gene expression after 4 weeks .

Dosage Effects in Animal Models

It has been reported that PF-06700841 tosylate reduces increases in hind paw volume in a rat model of adjuvant-induced arthritis in a dose-dependent manner .

Metabolic Pathways

Given its role as a JAK1 and TYK2 inhibitor, it is likely involved in the JAK-STAT signaling pathway .

Subcellular Localization

As a JAK1 and TYK2 inhibitor, it is likely to be localized in the cytoplasm where these kinases are typically found .

Preparation Methods

The preparation of brepocitinib tosylate involves several synthetic routes and reaction conditions. One method includes the formation of a crystal form of brepocitinib tosylate, which is achieved through specific reaction conditions and purification processes . The detailed synthetic route involves the use of various reagents and solvents, including acetone, acetonitrile, and isopropanol . Industrial production methods focus on optimizing these conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Brepocitinib tosylate undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions are used to facilitate these reactions.

    Substitution: This reaction involves the replacement of one functional group with another.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Brepocitinib tosylate is unique due to its dual inhibition of tyrosine kinase 2 and Janus kinase 1. Similar compounds include:

    Tofacitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis.

    Baricitinib: Another Janus kinase inhibitor used for similar indications.

    Upadacitinib: A selective Janus kinase inhibitor with applications in autoimmune diseases.

Compared to these compounds, brepocitinib tosylate offers the advantage of dual inhibition, which may provide greater efficacy in treating certain inflammatory conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'PF-06700841 tosylate' involves the conversion of a starting material tosylate salt into the desired compound through a series of chemical reactions.", "Starting Materials": [ "4-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pyridine", "p-toluenesulfonic acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pyridine in methanol.", "Step 2: Add p-toluenesulfonic acid to the solution and stir for 2 hours at room temperature.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to 9-10.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the desired compound 'PF-06700841 tosylate'." ] }

CAS No.

2140301-96-6

Molecular Formula

C25H29F2N7O4S

Molecular Weight

561.6 g/mol

IUPAC Name

(2,2-difluorocyclopropyl)-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid

InChI

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)

InChI Key

FAKGOYNHHHOTEN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06700841;  PF 06700841;  PF06700841;  PF-6700841;  PF 6700841;  PF6700841;  PF-06700841 tosylate salt; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.